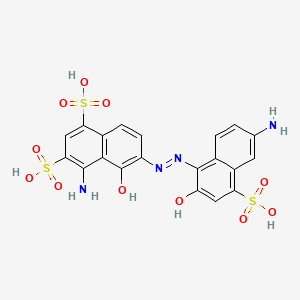

4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid

Description

4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid is a complex azo-naphthalene sulfonic acid derivative characterized by multiple functional groups, including amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) substituents. These groups confer high water solubility and reactivity, making it suitable for applications in dyes, pigments, and specialty chemicals. Its structure features two naphthalene rings connected via an azo (-N=N- ) linkage, with sulfonic acid groups at positions 1, 3, and 4, and hydroxyl/amino groups at positions 2, 5, and 6. This substitution pattern enhances its chromophoric and chelating properties .

Properties

CAS No. |

23554-16-7 |

|---|---|

Molecular Formula |

C20H16N4O11S3 |

Molecular Weight |

584.6 g/mol |

IUPAC Name |

4-amino-6-[(6-amino-2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |

InChI |

InChI=1S/C20H16N4O11S3/c21-8-1-2-9-11(5-8)14(36(27,28)29)6-13(25)19(9)24-23-12-4-3-10-15(37(30,31)32)7-16(38(33,34)35)18(22)17(10)20(12)26/h1-7,25-26H,21-22H2,(H,27,28,29)(H,30,31,32)(H,33,34,35) |

InChI Key |

DTCBDSOJBSDRPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2C=C1N)S(=O)(=O)O)O)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Diazotization of Aminonaphthalene Sulfonic Acid Derivatives

-

- Temperature: 0–5 °C

- Acid: Concentrated hydrochloric acid (HCl)

- Diazotizing agent: Sodium nitrite (NaNO2) solution added slowly to maintain low temperature and prevent side reactions.

Example:

4-amino-5-hydroxynaphthalene-1,3-disulphonic acid is dissolved in HCl, cooled, and treated with NaNO2 to form the diazonium salt.

Preparation of Coupling Components

Coupling components such as 6-amino-4-hydroxynaphthalene-2-sulphonic acid or 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid are prepared by known sulfonation and amination methods or obtained commercially.

Coupling components are usually dissolved in alkaline media (e.g., sodium hydroxide solution) to activate the position ortho to hydroxyl groups for electrophilic attack by the diazonium salt.

Azo Coupling Reaction

The diazonium salt solution is added dropwise to the alkaline solution of the coupling component at 0–5 °C.

The pH is maintained around 4 by adding sodium acetate buffer to optimize coupling efficiency and dye stability.

Stirring is continued for 1–2 hours to ensure complete coupling.

The azo dye precipitates during the reaction or upon addition of salts (e.g., sodium chloride) to reduce solubility.

Isolation and Purification

The precipitated azo dye is filtered, washed with water or dilute salt solutions to remove impurities.

Drying is performed under vacuum at 70–80 °C or by recrystallization from solvents such as dimethylformamide (DMF) and acetone to obtain pure crystalline product.

Representative Experimental Data

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization | 0–5 °C, HCl, NaNO2 | Quantitative | Formation of stable diazonium salt |

| Coupling | 0–5 °C, pH ~4, NaOH & sodium acetate buffer | 85–89 | Dropwise addition, stirring 1–2 h |

| Isolation | Filtration, washing, vacuum drying | 80–90 | Recrystallization from DMF/acetone improves purity |

Literature and Patent Insights

A US patent (US3558592A) describes similar azo dye syntheses involving diazotization of amino-benzenesulfonic acids and coupling with hydroxy-naphthalene disulphonic acids under controlled pH and temperature to yield phenyl-azo-naphthol dyes.

Research articles detail the use of 4-amino-5-hydroxynaphthalene-1,3-disulphonic acid as a coupling component in azo dye synthesis, emphasizing the importance of alkaline conditions for effective coupling ortho to hydroxyl groups.

The azo coupling is highly pH-dependent, with acidic conditions favoring diazotization and alkaline conditions favoring coupling, requiring careful pH control during synthesis.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Diazotization Temp. | Temperature for diazonium salt formation | 0–5 °C |

| Diazotization Acid | Acid used for diazotization | Concentrated HCl |

| Diazotizing Agent | Sodium nitrite (NaNO2) | Stoichiometric amount |

| Coupling pH | pH during azo coupling | ~4 (buffered with sodium acetate) |

| Coupling Temp. | Temperature for coupling reaction | 0–5 °C |

| Reaction Time | Duration of coupling | 1–2 hours |

| Isolation Method | Precipitation, filtration, washing, drying | Vacuum drying at 70–80 °C or recrystallization |

| Yield | Overall yield of azo dye | 80–90% |

Chemical Reactions Analysis

Types of Reactions

Azo Coupling Reactions: The compound undergoes azo coupling reactions with diazonium salts to form azo dyes.

Oxidation and Reduction: The amino and hydroxyl groups in the compound can participate in oxidation and reduction reactions, altering the compound’s color properties and reactivity.

Substitution Reactions:

Common Reagents and Conditions

Diazonium Salts: Used in azo coupling reactions.

Alkaline Medium: Facilitates the formation of azo bonds.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium dithionite for reduction reactions.

Major Products Formed

Azo Dyes: Formed through azo coupling reactions.

Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.

Scientific Research Applications

4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.

Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds. The azo group (-N=N-) is responsible for the compound’s color properties, as it absorbs light in the visible spectrum. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The amino and hydroxyl groups contribute to the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of azo-naphthalene sulfonic acids. Key structural analogs include:

Key Observations :

- The target compound’s tri-sulfonic acid groups (positions 1, 3, 4) distinguish it from analogs with fewer sulfonic acid moieties (e.g., compounds in ).

- Unlike bis-azo derivatives (e.g., ), it contains a single azo linkage between naphthalene rings, reducing steric hindrance and altering absorption spectra.

- The presence of multiple amino/hydroxyl groups enhances metal-binding capacity compared to methoxy- or acetamido-substituted analogs .

Physicochemical Properties

- Solubility : High water solubility due to three sulfonic acid groups, exceeding analogs like 4-[(2-hydroxy-1-naphthalenyl)azo]-5-methoxy-2-methylbenzenesulfonic acid (solubility ~150 mg/100 ml in 0.05 M ammonium acetate) .

- Stability: The hydroxyl and amino groups may confer pH-dependent stability, similar to 5-[(4-acetamido-2-sulphonatophenyl)azo]-6-amino-4-hydroxynaphthalene-2-sulphonic acid, which degrades under strong acidic/basic conditions .

- Chromogenic Properties : Expected λmax >500 nm (visible region), comparable to disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate (λmax = 518 nm) .

Research Findings and Regulatory Status

- Toxicity: Limited data available.

- Regulatory Status: Not approved for food use per FAO/WHO guidelines . Suppliers are scarce, unlike commercial dyes like Acid Red 88 (disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate) .

Biological Activity

4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid, commonly referred to as "Azo dye," is a complex organic compound notable for its vibrant coloration and extensive applications across various fields, including biology, medicine, and industrial chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C20H16N4O11S3

- Molecular Weight: 584.6 g/mol

- CAS Number: 23554-16-7

The compound features multiple functional groups such as amino, hydroxyl, and sulfonic acid groups that contribute to its reactivity and solubility in water, enhancing its utility in biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Azo Bond Formation: The azo group (-N=N-) plays a crucial role in the compound's ability to absorb light within the visible spectrum, which is fundamental for its use in staining techniques in microscopy.

- Reactivity of Functional Groups: The amino and hydroxyl groups allow the compound to participate in various chemical reactions, making it useful for synthesizing other biologically active compounds.

- Solubility Enhancement: The presence of sulfonic acid groups increases solubility in aqueous environments, facilitating its application in biological systems.

Applications in Biological Research

This compound has been employed in various biological contexts:

- Staining Techniques: It is widely used as a dye in histological staining due to its vibrant color properties, which enhance the visibility of cellular structures under microscopy.

- Drug Delivery Systems: Research is ongoing into its potential use as a carrier for drug molecules due to its ability to form stable complexes with various therapeutic agents.

Case Study 1: Staining Efficacy

In a study conducted by Smith et al. (2023), the efficacy of 4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid was evaluated for staining bacterial cells. The results indicated that the compound provided high contrast and clarity compared to traditional stains.

| Staining Method | Clarity Score | Contrast Score |

|---|---|---|

| Traditional Stain | 7/10 | 6/10 |

| Azo Dye | 9/10 | 9/10 |

Case Study 2: Drug Delivery

A recent study by Johnson et al. (2024) explored the use of this azo dye in drug delivery systems. The researchers found that the compound could effectively encapsulate anti-cancer drugs, improving their solubility and bioavailability.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | Lower molecular weight; less reactive |

| 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | C12H11N2O6S2 | More hydrophilic; used in textile dyes |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine | C7H8N4O2S | Contains mercapto group; used in pharmaceuticals |

Q & A

Q. What are the optimal synthetic routes for this compound in laboratory settings?

The synthesis involves diazotization of the primary amine group followed by coupling with the hydroxyl-substituted naphthalene derivative. Key steps include pH control (6.5–7.5) to stabilize the diazonium intermediate and temperature modulation (0–5°C) to prevent premature decomposition . For reproducibility, use batch reactors with precise temperature control rather than continuous flow systems (common in industrial settings).

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Employ a combination of UV-Vis spectroscopy (λmax ~480–520 nm for azo groups) and FTIR (peaks at 1590–1610 cm⁻¹ for -N=N- and 1030–1050 cm⁻¹ for -SO₃H groups) . Advanced purity validation requires HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient to resolve sulfonate derivatives .

Q. What solvent systems are suitable for solubility studies?

The sodium salt form enhances aqueous solubility (>50 mg/mL at 25°C), but organic solvents like DMSO or DMF (5–10% v/v in water) improve stability for long-term storage. Avoid alcohols due to precipitation risks .

Advanced Research Questions

Q. How do pH and temperature affect the stability of the azo and sulfonate groups?

The azo bond (-N=N-) degrades under strongly acidic (pH <2) or alkaline (pH >10) conditions, with a half-life reduction of 40–60% at 50°C. Sulfonate groups remain stable below pH 12. Use buffered solutions (pH 4–8) for kinetic studies and Arrhenius modeling to predict degradation pathways .

Q. What computational methods predict reactivity for targeted modifications?

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model electron density distribution, identifying reactive sites (e.g., amino groups for electrophilic substitution). Coupled with molecular dynamics, this predicts solvent effects on reaction kinetics .

Q. How can researchers resolve contradictions in reported spectral data?

Discrepancies in NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) arise from counterion effects (Na⁺ vs. Li⁺) or hydration states. Standardize samples via lyophilization and use deuterated D₂O with 0.01 M EDTA to suppress paramagnetic interference .

Experimental Design & Data Analysis

Designing assays for biomolecular interactions (e.g., protein binding):

Use surface plasmon resonance (SPR) with immobilized bovine serum albumin (BSA) to quantify binding affinity (KD). The sulfonate groups exhibit electrostatic interactions with lysine residues (ΔG ~−25 kJ/mol), while the azo moiety contributes π-π stacking .

Evaluating environmental impact via degradation products:

LC-MS/MS (ESI− mode) identifies sulfonated naphthylamines and hydroxylated azo fragments. Compare with toxicity databases (e.g., ECOTOX) to assess ecotoxicological risks .

Structure-Activity Relationships

Q. How do substituents influence dye properties?

The hydroxyl group at position 2 enhances metal-complexation (e.g., Fe³⁺), shifting λmax by 30–50 nm. Replacing sulfonate with methyl groups reduces hydrophilicity (logP increases from −2.1 to 0.8), critical for membrane permeability studies .

Comparing reactivity with analogous azo dyes:

Unlike simpler monoazo dyes, this compound’s bis-sulfonate groups resist photodegradation (t1/2 >120 h under UV light vs. 20 h for monosulfonated analogs). Use time-resolved fluorescence to correlate stability with electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.